molecular formula C18H21D9O6 B1151028 2,3-dinor Thromboxane B2-d9

2,3-dinor Thromboxane B2-d9

Cat. No.: B1151028
M. Wt: 351.5
InChI Key: RJHNVFKNIJQTQF-NADUYOJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dinor Thromboxane B2-d9 (2,3-dinor TXB2-d9) contains 9 deuterium atoms at the 15, 15, 16, 16, 17, 17, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of 2,3-dinor TXB2 by GC- or LC-mass spectrometry. TXB2 is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. 2,3-dinor TXB2 is an abundant urinary metabolite of TXB2 and can be used as a marker for in vivo TXA2 synthesis. In healthy male volunteers, the median excretion of 2,3-dinor TXB2 is 10.3 ng/hour (138 pg/mg creatine).

Scientific Research Applications

1. Method Development for Quantification

2,3-dinor Thromboxane B2-d9 has been crucial in developing methods for its quantification in human urine, specifically using gas chromatography-mass spectrometry. This method, with high accuracy, has been used to analyze urine from healthy individuals, showing relatively small diurnal and day-to-day variations in its excretion (Vesterqvist et al., 1984).

2. Understanding Urinary Metabolism

Research has shown that 2,3-dinor Thromboxane B2 is the most abundant urinary metabolite of thromboxane B2 in humans. Its measurement can help avoid acute fluctuations seen in direct measurements of thromboxane B2, thus offering a more stable indicator for monitoring thromboxane B2 release (Wilson, 1995).

3. Investigating Pathophysiological Processes

Studies have utilized 2,3-dinor Thromboxane B2 to investigate its role in various pathophysiological processes in vivo. For instance, research has noted increased urinary excretion of this metabolite in normal pregnancies and in diseases such as diabetes mellitus and homocysteinuria, compared to healthy subjects. This suggests its potential as a biomarker for these conditions (Vesterqvist & Gréen, 1984).

4. Role in Disease Contexts

In the context of diseases, 2,3-dinor Thromboxane B2 has been studied for its involvement in asthma and cardiovascular diseases. For example, research in acute asthma patients showed marked increases in urinary excretion of thromboxane-derived products, including 2,3-dinor Thromboxane B2, which were not observed in atopic volunteers after bronchial antigen challenge (Taylor et al., 1991).

5. Application in Smoking and Cardiovascular Research

The compound has been used in studies related to cardiovascular health, particularly in relation to smoking. For instance, increased excretion of 2,3-dinor Thromboxane B2 in smokers, which was reduced by aspirin administration, indicated excessive thromboxane A2 generation predominantly from platelets in smokers (Nowak et al., 1987).

Properties

Molecular Formula

C18H21D9O6

Molecular Weight

351.5

InChI

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

RJHNVFKNIJQTQF-NADUYOJDSA-N

SMILES

O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(O)C1

Synonyms

2,3-dinor TXB2-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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